C20H17Cl2N3O6
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Overview
Description
The compound with the molecular formula C20H17Cl2N3O6 chlorinated aromatic amides . This compound is characterized by the presence of two chlorine atoms, multiple aromatic rings, and various functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H17Cl2N3O6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aromatic core: This involves the reaction of a chlorinated benzene derivative with a suitable amine under controlled conditions to form the aromatic core.
Functional group modifications: Various functional groups are introduced through reactions such as nitration, halogenation, and esterification.
Final assembly: The final step involves coupling the modified aromatic core with other organic fragments to form the complete molecule.
Industrial Production Methods
Industrial production of This compound often employs large-scale organic synthesis techniques. These methods include:
Batch reactors: Used for precise control over reaction conditions.
Continuous flow reactors: Employed for high-throughput production.
Catalysis: Utilization of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
C20H17Cl2N3O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
C20H17Cl2N3O6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C20H17Cl2N3O6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
C20H17Cl2N3O6: can be compared with other chlorinated aromatic amides, such as:
C18H15Cl2N3O4: Similar structure but with fewer functional groups, leading to different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and molecular size, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17Cl2N3O6 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(2,4-dichlorophenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H17Cl2N3O6/c21-11-5-6-14(13(22)7-11)24-19(29)20(9-18(27)28)8-15(25-31-20)12-3-1-2-4-16(12)30-10-17(23)26/h1-7H,8-10H2,(H2,23,26)(H,24,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
KTBYCFBSDLMVOL-FQEVSTJZSA-N |
Isomeric SMILES |
C1C(=NO[C@@]1(CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC(=O)N |
Canonical SMILES |
C1C(=NOC1(CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OCC(=O)N |
Origin of Product |
United States |
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